molecular formula C14H11BrN2O B1622573 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 79759-43-6

5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1622573
CAS No.: 79759-43-6
M. Wt: 303.15 g/mol
InChI Key: HRKLHPWXQWEIQA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are often used as core structures in pharmaceuticals. This particular compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a phenyl group at the 3rd position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of appropriate substituted anilines with carboxylic acids or their derivatives. One common method includes the cyclization of N-phenyl-o-phenylenediamine with bromoacetic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic potentials.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

    1,3-Dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1,3-Dihydro-5-chloro-1-methyl-3-phenyl-2H-benzimidazol-2-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    1,3-Dihydro-5-bromo-1-methyl-2H-benzimidazol-2-one: Lacks the phenyl group, which can affect its binding affinity and specificity.

Uniqueness: The presence of the bromine atom at the 5th position and the phenyl group at the 3rd position makes 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one unique

Properties

CAS No.

79759-43-6

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-1-methyl-3-phenylbenzimidazol-2-one

InChI

InChI=1S/C14H11BrN2O/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

HRKLHPWXQWEIQA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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